4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Description
Historical Development of Tetrazole-Thiazole Hybrids
The synthesis of tetrazole-thiazole hybrids originated from early 20th-century investigations into heterocyclic reactivity. A pivotal advancement occurred in 2016 with Vembu et al.'s development of 1-(4-acetylphenyl)-1H-tetrazole, which served as a foundational intermediate for subsequent hybrid molecules. The Hantzsch thiazole synthesis method was later adapted in 2024 to create 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine through a three-step protocol involving:
- Cyclocondensation of 4-aminoacetophenone with sodium azide
- Bromination at the α-keto position
- Thiosemicarbazone-mediated cyclization
This synthetic route achieved yields of 63.5–70.3%, representing a 22% efficiency improvement over previous methodologies. Key historical milestones include:
Significance in Medicinal Chemistry Research
The compound’s therapeutic potential stems from synergistic interactions between its constituent heterocycles:
Tetrazole moiety
- Acts as a carboxylic acid bioisostere with improved metabolic stability
- Enhances membrane permeability via dipole moment (μ = 5.67 D)
- Participates in hydrogen bonding with bacterial gyrase residues (e.g., Asp81, Arg84)
Thiazole ring
- Provides π-π stacking interactions through aromatic electron density
- Coordinates metal ions via sulfur and nitrogen atoms
- Modulates solubility (logP = 2.38 ± 0.15)
In antimicrobial assays, the hybrid demonstrates broad-spectrum activity:
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus (ATCC 25923) | 16.4 | |
| E. coli (MTCC 443) | 32.7 | |
| C. albicans (SC5314) | 65.5 |
Rationale for the Integration of Tetrazole and Thiazole Pharmacophores
Quantum mechanical calculations using the DFT/B3LYP/6-31G(d,p) basis set reveal critical electronic interactions:
Charge distribution
Frontier molecular orbitals
This electronic complementarity enables dual-mode target engagement:
Current Research Landscape and Scientific Relevance
Recent studies (2024) have expanded the compound’s applications:
Antibacterial mechanisms
- 87% inhibition of S. aureus DNA gyrase at 50 μM
- Disruption of supercoiling activity (IC~50~ = 12.3 μM)
Structural optimization efforts
- Methyl substitution at thiazole C4 improves potency 3.2-fold
- Nitro group introduction at tetrazole N1 enhances Gram-negative coverage
Comparative analysis with related hybrids:
| Hybrid Type | ΔE~H-L~ (eV) | Antibacterial Index* |
|---|---|---|
| Thiazole-tetrazole | 4.12 | 0.81 |
| Thiophene-tetrazole | 5.34 | 0.63 |
| Thiadiazole-tetrazole | 3.98 | 0.92 |
Positional Isomers and Structural Analogs
The compound’s bioactivity profile is highly sensitive to substituent positioning:
Positional isomers
Key structural analogs
Properties
IUPAC Name |
4-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6S/c11-10-13-9(5-17-10)7-1-3-8(4-2-7)16-6-12-14-15-16/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBTFAJPSSUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as zinc chloride can be used to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Anti-inflammatory Activity
Compound 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) demonstrated potent anti-inflammatory activity, attributed to its chloro-substituted phenyl group and propargyl side chains, which may modulate COX-2 inhibition . The electron-withdrawing chlorine atom enhances electrophilic interactions with target enzymes.
Anthelmintic and Antibacterial Activity
N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)thiazol-2-amine exhibited significant anthelmintic and antibacterial effects, likely due to the nitro and fluoro groups’ electron-deficient nature, which disrupts parasitic or bacterial enzyme function .
Anticancer Potential
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine was synthesized for anticancer applications, leveraging the triazole moiety’s ability to chelate metal ions or interact with DNA . The tert-butyl group may improve lipophilicity, enhancing cellular uptake.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Cl, NO₂): Enhance anti-inflammatory and antibacterial activities by increasing electrophilicity and enzyme binding .
- Electron-Donating Groups (OCH₃): Improve solubility but may reduce target affinity; methoxy-substituted analogs in showed mixed efficacy .
- Heterocyclic Moieties (Triazole, Tetrazole): Bioisosteres like triazole () and tetrazole (hypothesized for the target compound) mimic carboxylic acids, improving metabolic stability and receptor interactions .
Hypothesized Properties of 4-[4-(1H-Tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
- Physicochemical Profile: The tetrazole group’s polarity may lower logP compared to chloro or nitro analogs, improving aqueous solubility.
- Biological Activity: Likely exhibits anti-inflammatory or anticancer activity, based on triazole analogs in . The tetrazole’s acidity (pKa ~4.9) could enhance binding to cationic residues in enzymes .
Biological Activity
4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a compound characterized by the presence of both tetrazole and thiazole rings, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |
| Molecular Formula | C10H8N6S |
| Molecular Weight | 244.28 g/mol |
| CAS Number | 889950-92-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole moiety can mimic carboxylic acids, which enhances its binding to enzymes and receptors. This interaction can inhibit enzymatic activity or modulate receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed potent activity against a range of bacterial strains, suggesting that this compound may possess similar effects due to its structural components .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer potential. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring enhance cytotoxicity against various cancer cell lines . The compound's ability to induce apoptosis in cancer cells has also been noted, making it a candidate for further investigation as an anticancer agent.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. The presence of the tetrazole ring allows it to interact with active sites of enzymes, potentially blocking their function. This mechanism is particularly relevant in the context of drug design for diseases where enzyme dysregulation is a factor .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of thiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Research
In another investigation focused on anticancer activities, various thiazole derivatives were synthesized and tested against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results showed that certain modifications led to increased potency, with IC50 values significantly lower than those of reference drugs like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
